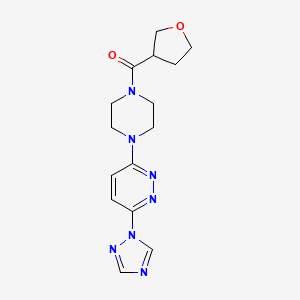
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
Research on compounds structurally similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone has primarily focused on the synthesis and application of heterocyclic chemistry. These compounds are central to the development of pharmaceuticals and materials due to their unique chemical properties. For instance, the synthesis of novel heterocyclic compounds, such as pyridazinones and triazinones, has been explored for their potential anticancer activities. These synthetic pathways offer insights into how similar compounds could be utilized in drug development and other scientific research applications (El-Gendy et al., 2003).
Pharmacological Research
In pharmacological research, derivatives of such heterocyclic compounds have been synthesized and evaluated for their potential as analgesic, anti-inflammatory, and antituberculosis agents. For example, studies have demonstrated the synthesis of compounds with significant activity profiles, suggesting their utility in designing new therapeutic agents. These findings underscore the relevance of such compounds in medicinal chemistry, highlighting their role in the development of new drugs with specific biological activities (Mallikarjuna et al., 2014).
Anticancer and Antimicrobial Applications
Further, the exploration of these heterocyclic compounds extends to anticancer and antimicrobial applications. The structural complexity and diversity of these compounds make them suitable candidates for targeting various biological pathways. Research indicates that specific derivatives exhibit promising anticancer and antituberculosis activities, reinforcing the importance of these compounds in developing new treatments for these diseases. The synthesis of these derivatives and their subsequent evaluation for biological activity contribute to a deeper understanding of their potential therapeutic applications (Bindu et al., 2019).
Novel Synthesis Techniques
The development of novel synthesis techniques for these compounds is also a significant area of research. Advanced synthetic methodologies enable the creation of compounds with improved pharmacological profiles, including better efficacy and reduced toxicity. These techniques are crucial for expanding the available arsenal of heterocyclic compounds for various scientific and therapeutic applications. Research in this area focuses on optimizing reaction conditions and exploring new catalytic systems to achieve efficient synthesis of these complex molecules (Gunduz et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the presence of several functional groups that are known to exhibit biological activity, this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on synthesizing the compound and evaluating its biological activity, as well as studying its physical and chemical properties .
Propriétés
IUPAC Name |
oxolan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRAPGGOGXVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
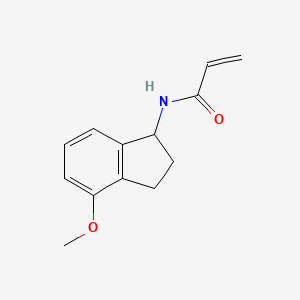
![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2733837.png)
![2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2733839.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea](/img/structure/B2733841.png)
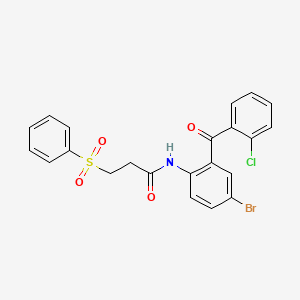
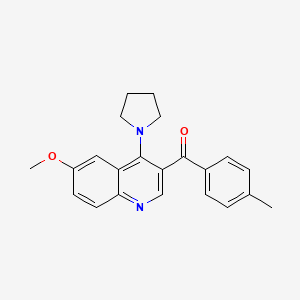
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2733845.png)

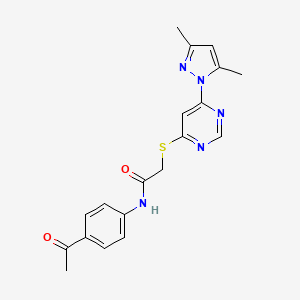
![N-(2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733850.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
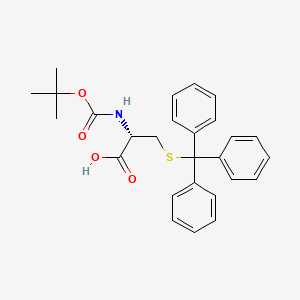

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)
